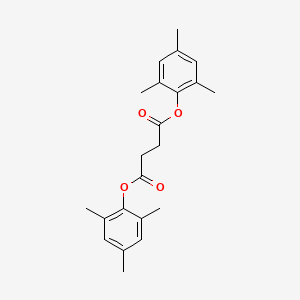
Bis(2,4,6-trimethylphenyl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-trimethylphenyl) butanedioate: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(2,4,6-trimethylphenyl) butanedioate typically involves the esterification of butanedioic acid with 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trimethylphenyl) butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Bis(2,4,6-trimethylphenyl) butanedioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry: Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of Bis(2,4,6-trimethylphenyl) butanedioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: Known for its use in catalysis and coordination chemistry.
2,6-Bis(2,4,6-trimethylphenyl)phenyl: Utilized in the synthesis of organometallic complexes.
Uniqueness: Bis(2,4,6-trimethylphenyl) butanedioate stands out due to its specific ester linkage and the presence of two 2,4,6-trimethylphenyl groups. This unique structure imparts distinct reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
61417-98-9 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
bis(2,4,6-trimethylphenyl) butanedioate |
InChI |
InChI=1S/C22H26O4/c1-13-9-15(3)21(16(4)10-13)25-19(23)7-8-20(24)26-22-17(5)11-14(2)12-18(22)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
UESJLZFVGDLNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)CCC(=O)OC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















